1-Octylpyridinium bromide CAS number 2534-66-9
1-Octylpyridinium bromide CAS number 2534-66-9
An In-Depth Technical Guide to 1-Octylpyridinium Bromide (CAS: 2534-66-9)
Abstract
1-Octylpyridinium bromide ([C8Py]Br), CAS Number 2534-66-9, is a quaternary ammonium salt that has garnered significant interest within the scientific community.[1][2][3] Classified as a surface-active ionic liquid, its unique amphiphilic structure, comprising a hydrophilic pyridinium head and a hydrophobic octyl tail, underpins its diverse applications.[1] This guide provides a comprehensive technical overview of [C8Py]Br, delving into its fundamental physicochemical properties, established synthesis protocols, mechanisms of action, and key applications in fields ranging from materials science to microbiology and drug delivery. By synthesizing peer-reviewed data and established methodologies, this document serves as a foundational resource for professionals seeking to leverage the unique characteristics of this versatile compound in their research and development endeavors.
Core Physicochemical & Structural Characteristics
1-Octylpyridinium bromide is a salt with a melting point typically below 100 °C, classifying it as an ionic liquid.[1] Its molecular structure is the primary determinant of its function. The molecule consists of a positively charged pyridinium cation, where the nitrogen atom is substituted with an eight-carbon alkyl (octyl) chain, and a negatively charged bromide anion.[1][2] This arrangement confers an amphiphilic nature, which is central to its surfactant properties and its ability to self-assemble into nanostructures like micelles.[1]
The combination of a large organic cation and an inorganic anion results in properties characteristic of ionic liquids, including low volatility, high thermal stability, and the capacity to dissolve a wide array of compounds.[1]
Table 1: Physicochemical Properties of 1-Octylpyridinium Bromide
| Property | Value | Source(s) |
| CAS Number | 2534-66-9 | [3][4][5] |
| Molecular Formula | C₁₃H₂₂BrN | [1][3][4] |
| Molecular Weight | 272.22 g/mol | [2][3][4] |
| Appearance | White to light yellow/brown solid or liquid | [1][2][5] |
| Melting Point | 28-30 °C | [2][5] |
| Decomposition Temp. | ~236 °C | |
| Solubility | Soluble in polar solvents like DMSO | [1] |
| IUPAC Name | 1-octylpyridin-1-ium bromide | [3] |
Synthesis and Derivatization Pathways
The synthesis of 1-octylpyridinium bromide is a well-established process, valued for its efficiency and reliability. The primary methods involve direct quaternization and subsequent anion exchange for derivatization.
Primary Synthesis: N-Alkylation (Quaternization)
The most common and direct route for preparing [C8Py]Br is the quaternization of pyridine with 1-bromooctane.[1][2] This is a classic Sɴ2 reaction where the nucleophilic nitrogen atom of the pyridine ring attacks the electrophilic primary carbon of the alkyl halide.
Caption: General workflow for the quaternization synthesis of 1-octylpyridinium bromide.
Experimental Protocol: Synthesis of 1-Octylpyridinium Bromide
This protocol is a representative example based on established chemical literature.[6][7]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve pyridine (1.0 eq) in a suitable solvent such as toluene or acetonitrile.
-
Addition of Alkyl Halide: Slowly add 1-bromooctane (1.0-1.1 eq) to the pyridine solution at room temperature with continuous stirring.
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Reaction Conditions: Heat the reaction mixture to reflux (the specific temperature depends on the solvent) and maintain for 24-48 hours. The progress of the reaction is often indicated by the formation of a separate, denser liquid layer or a precipitate, which is the ionic liquid product.
-
Isolation: After cooling the mixture to room temperature, the upper solvent layer is decanted. The crude product (the dense ionic liquid layer) is isolated.
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Purification: The crude product is washed multiple times with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.
-
Drying: The purified product is dried under high vacuum to remove residual volatile solvents, yielding the final 1-octylpyridinium bromide.
Derivatization via Anion Metathesis
[C8Py]Br serves as an excellent precursor for synthesizing a broad range of 1-octylpyridinium-based ionic liquids with different anions.[1] This is achieved through an anion metathesis (ion exchange) reaction. The choice of anion is critical as it significantly influences the physicochemical properties (e.g., melting point, viscosity, water miscibility) of the resulting ionic liquid.[1][8]
Causality: The reaction is driven by the precipitation of an insoluble salt (e.g., NaBr, LiBr), which, according to Le Chatelier's principle, pushes the equilibrium towards the formation of the new, desired ionic liquid.
Caption: Workflow for anion metathesis to synthesize derivative ionic liquids from [C8Py]Br.
Core Applications and Scientific Insights
The unique properties of 1-octylpyridinium bromide make it a valuable tool in various scientific and industrial domains.
Antimicrobial Activity
Pyridinium-based ionic liquids with sufficiently long alkyl chains, such as the octyl group in [C8Py]Br, exhibit significant antimicrobial properties.[9][10]
Mechanism of Action: The primary target of [C8Py]Br is the bacterial cell membrane.[1]
-
Insertion: Its amphiphilic structure allows it to readily insert into the lipid bilayer of the cell membrane.
-
Electrostatic Interaction: The positively charged pyridinium head interacts with negatively charged components of the bacterial membrane, such as phospholipids and teichoic acids (in Gram-positive bacteria).[1]
-
Hydrophobic Interaction: The nonpolar octyl tail embeds itself within the hydrophobic core of the membrane.
-
Disruption: This insertion process disrupts the structural integrity of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[11]
Studies have demonstrated that the antimicrobial efficacy of N-alkylpyridinium and imidazolium bromides increases with the length of the alkyl chain, with hexyl and octyl chains showing significant activity against a range of microbes.[9][10]
Table 2: Reported Antimicrobial Spectrum
| Microbial Group | Representative Species | Activity | Source(s) |
| Gram-positive | Staphylococcus aureus, Bacillus subtilis | Active | [9][10] |
| Gram-negative | Escherichia coli, Pseudomonas aeruginosa, Enterobacter aerogenes | Active | [1][9][10] |
| Yeast | Saccharomyces cerevisiae | Active | [9][10] |
This antimicrobial potential has led to investigations of [C8Py]Br and its derivatives as disinfectants and antimicrobial agents, particularly against multidrug-resistant pathogens.[12][]
Drug Delivery and Surfactant Systems
As a cationic surfactant, [C8Py]Br can self-assemble in aqueous solutions to form micelles above a certain concentration, known as the critical micelle concentration (CMC).[1][14] This behavior is crucial for drug delivery applications.
Expert Insight: Micelles formed by [C8Py]Br possess a hydrophobic core and a hydrophilic shell. This structure is ideal for encapsulating poorly water-soluble (hydrophobic) drug molecules within the core, thereby increasing their apparent solubility and bioavailability in aqueous environments.[1] The inherent tunability of ionic liquids means that derivatives of [C8Py]Br can be designed to optimize drug loading, release kinetics, and biological compatibility.[1][15]
Industrial and Chemical Synthesis Applications
The properties of [C8Py]Br as an ionic liquid make it a "green" alternative to volatile organic compounds (VOCs) in certain industrial processes.[9][16]
-
Extractive Distillation: [C8Py]Br has been investigated as an entrainer for the extractive distillation of benzene from mixtures with close boiling points (azeotropes). Its low volatility and thermal stability are advantageous, allowing for efficient separation and recycling of the ionic liquid.[1][17]
-
Catalysis: Like other quaternary ammonium compounds, it can function as a phase-transfer catalyst, facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[2][16]
Toxicology and Safety Profile
While ionic liquids are often termed "green solvents" due to their low volatility, their biological toxicity cannot be overlooked. For pyridinium and imidazolium-based ionic liquids, a general trend has been established: toxicity increases with the length of the alkyl side chain.[9][10]
Mechanism of Toxicity: The mechanism of cytotoxicity often mirrors the antimicrobial mechanism—disruption of cellular membranes. Studies on structurally similar ionic liquids, like 1-methyl-3-octylimidazolium bromide ([C8mim]Br), have shown that they can induce oxidative stress, mitochondrial membrane disruption, and apoptosis (programmed cell death) in human cell lines.[18][19]
Safety and Handling: Based on available safety data sheets, 1-octylpyridinium bromide should be handled with appropriate care.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
Researchers must consult the latest Safety Data Sheet (SDS) from their supplier and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.
Conclusion and Future Outlook
1-Octylpyridinium bromide is a multifunctional compound whose value lies in the convergence of its properties as an ionic liquid, a surfactant, and an antimicrobial agent. Its straightforward synthesis and the ease with which its anion can be modified make it a versatile platform for creating tailored materials.
Future research is directed towards designing next-generation derivatives that enhance specific properties—be it antimicrobial potency, drug encapsulation efficiency, or catalytic activity—while simultaneously improving their biocompatibility and reducing their environmental footprint, aligning with the core principles of green chemistry.[1] For professionals in drug development and materials science, [C8Py]Br remains a compound of significant interest with untapped potential.
References
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- 11. Otilonium bromide boosts antimicrobial activities of colistin against Gram-negative pathogens and their persisters - PMC [pmc.ncbi.nlm.nih.gov]
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